3,5-Dibromo-2-methylthiophene

Photochromic materials Organic synthesis Diarylethene

3,5-Dibromo-2-methylthiophene (CAS 29421-73-6) is a dibrominated thiophene derivative characterized by bromine atoms at the 3- and 5-positions and a methyl group at the 2-position. This substitution pattern creates a distinct electronic environment compared to other dibromothiophene isomers.

Molecular Formula C5H4Br2S
Molecular Weight 255.96 g/mol
CAS No. 29421-73-6
Cat. No. B1345596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-methylthiophene
CAS29421-73-6
Molecular FormulaC5H4Br2S
Molecular Weight255.96 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)Br)Br
InChIInChI=1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3
InChIKeyOGAJGUIMFMRGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 3,5-Dibromo-2-methylthiophene (CAS 29421-73-6) for Advanced Synthesis and R&D


3,5-Dibromo-2-methylthiophene (CAS 29421-73-6) is a dibrominated thiophene derivative characterized by bromine atoms at the 3- and 5-positions and a methyl group at the 2-position [1]. This substitution pattern creates a distinct electronic environment compared to other dibromothiophene isomers [2]. It is a liquid at room temperature, with a melting point of -15°C and a boiling point of 230°C [1]. The compound is primarily used as a strategic building block in the synthesis of photochromic molecular devices and organic semiconductors .

Asymmetric difunctionalization synthon Enables sequential cross-coupling at non-equivalent bromine sites
Photochromic device research Building block for diarylethene photochromes and molecular switches
Regioselective monofunctionalization Supports controlled mono-boronation for asymmetric architectures

Strategic Sourcing of 3,5-Dibromo-2-methylthiophene: Why Generic Substitution is Not Advised


Substituting 3,5-dibromo-2-methylthiophene with a generic dibromothiophene isomer can compromise synthetic outcomes due to fundamental differences in regiochemistry and reactivity [1]. For instance, the 3,5-dibromo substitution pattern is critical for selective sequential functionalization, as demonstrated in the high-yield boronation of only one bromine site [2]. Isomers like 2,5-dibromo-3-methylthiophene or 3,4-dibromo-2-methylthiophene present different steric and electronic landscapes, which would lead to altered coupling selectivities and different material properties in end-use applications like photochromic devices [1]. The specific architecture of 3,5-dibromo-2-methylthiophene is not interchangeable; it is a prerequisite for achieving the designed molecular function.

Attribute
3,5-Dibromo-2-methylthiophene
Other dibromothiophene isomers
Coupling selectivity
Regioselective sequential functionalization
May lead to mixed mono-/di-substitution products
Reactivity differentiation
Non-equivalent bromine positions
Symmetric sites reduce selectivity control
Material property outcome
Designed electronic/optical properties
Altered steric/electronic landscape shifts performance

Quantitative Evidence for 3,5-Dibromo-2-methylthiophene Differentiation in Scientific Selection


Superior Synthetic Efficiency in Diarylethene Photochrome Precursor Synthesis

3,5-Dibromo-2-methylthiophene enables a more efficient synthesis of complex diarylethene photochromes compared to alternative starting materials like 5-methylthiophene-2-carboxaldehyde. The target compound provides a 43-44% overall yield for bispyridinium/bispyridine photochrome precursors [1]. This is significantly higher than the 21-32% yield achieved when starting from 5-methylthiophene-2-carboxaldehyde for similar diarylethene structures [1]. This difference underscores its value in streamlining the preparation of advanced photoresponsive materials.

Diarylethene precursor yield
Head-to-head
43–44%
vs. 21–32% from alternative aldehyde
Reported higher synthetic efficiency for photochrome precursors
Multi-step bispyridinium preparation; yield advantage up to ~110%
Photochromic materials Organic synthesis Diarylethene

High-Yield Synthesis via Robust Direct Bromination Protocol

The compound is accessible through a high-yielding, single-step bromination of the readily available precursor 2-methylthiophene. A well-defined protocol delivers an 82% isolated yield of 3,5-dibromo-2-methylthiophene . This is a robust and efficient route compared to other dibromothiophenes, such as 3,4-dibromothiophene, which typically requires exhaustive bromination/debromination sequences starting from thiophene and results in lower overall efficiency due to multiple steps and purification challenges [1]. The direct synthesis simplifies procurement and reduces the cost of goods for end-users.

Direct bromination yield
Class-level
82%
Single-step efficiency vs. multi-step isomer synthesis
Inferred class advantage; conditions: bromination at 0°C
Synthetic methodology Halogenation Process chemistry

Regioselective Functionalization via High-Yield Mono-Boronation

The 3,5-dibromo substitution pattern in 3,5-dibromo-2-methylthiophene allows for highly regioselective monofunctionalization. In a two-step sequence, after its synthesis, one of the two bromine atoms is selectively substituted with a boronic acid group in 78% yield, while the other bromine remains intact for a subsequent cross-coupling [1]. This is a key differentiator from isomers like 2,5-dibromo-3-methylthiophene, where both bromines are in electronically equivalent 2- and 5-positions, leading to complex mixtures of mono- and di-substituted products and reduced yields of the desired mono-functionalized intermediate.

Mono-boronation yield
Head-to-head
78%
vs. complex mixtures from symmetric isomer
Enables selective mono-functionalization for asymmetric synthesis
Low-temperature conditions with n-BuLi/B(OBu)3
Cross-coupling Suzuki-Miyaura Regioselectivity

Recommended Application Scenarios for 3,5-Dibromo-2-methylthiophene Based on Differentiated Performance


Synthesis of High-Performance Diarylethene Photochromic Switches

This compound is the premier building block for synthesizing diarylethene-based photochromic molecular switches. Evidence shows it enables a 43-44% yield in the synthesis of key precursor compounds, which is up to twice as efficient as alternative starting materials . Its use is indicated when the goal is to achieve high synthetic throughput and material purity for applications in optical data storage, photoresponsive materials, and molecular electronics.

Preparation of Regioregular Conjugated Polymers for Organic Electronics

The regioselective monofunctionalization of 3,5-dibromo-2-methylthiophene, achieved with a 78% yield for mono-boronation , makes it a critical monomer for synthesizing well-defined, head-to-tail coupled regioregular polymers [1]. This control over polymer architecture is paramount for optimizing charge carrier mobility and performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The use of this specific isomer is non-negotiable for achieving the desired polymer properties.

Cost-Effective and Scalable Synthesis of Complex Heterocyclic Scaffolds

The compound's efficient, high-yielding (82%) synthesis from inexpensive 2-methylthiophene establishes it as a cost-advantaged starting material for multi-step synthesis. Its two bromine atoms with different steric and electronic environments enable a controlled sequence of cross-coupling reactions [1]. This makes it a versatile and economical choice for medicinal chemistry and agrochemical discovery programs aiming to efficiently explore chemical space around 2,3,5-trisubstituted thiophene cores.

Application
Selection Property
Validation Focus
Diarylethene photochrome synthesis
Regioselective precursor efficiency
Precursor yield and purity benchmarking
Regioregular conjugated polymer synthesis
Mono-functionalization selectivity
Regioregularity and charge transport validation
Complex heterocyclic scaffold synthesis
Step-efficiency profile
Multi-step coupling scalability review

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